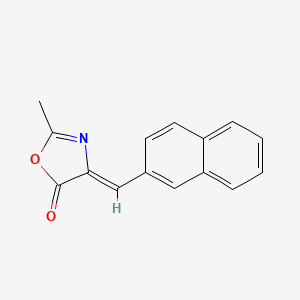

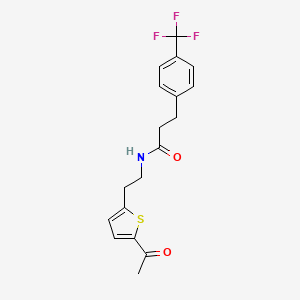

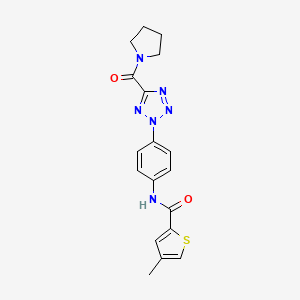

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chronobiotic Activity and Receptor Binding

The study of fluoren-9-yl ethyl amides, particularly N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide, has shown significant chronobiotic activity, which is the ability to influence the timing of biological rhythms. This compound demonstrated full agonism at human melatonin MT(1) and MT(2) receptors, which are critical in regulating circadian rhythms. The compound's efficacy in phase adjustment and entrainment of free-running rats suggests potential therapeutic applications for sleep disorders and circadian rhythm disruptions .

Synthesis and Characterization Techniques

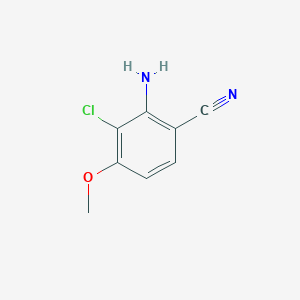

The synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide involved a reaction between 4,4,4-trifluorobutanoic acid and 2-amino-4-chlorobenzonitrile, using triethylamine and propylphosphonic anhydride in ethyl acetate. The characterization of the synthesized compound was performed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis, which are essential techniques for confirming the structure and purity of chemical compounds .

Molecular Structure and Interactions

The molecular structure of N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was elucidated, revealing π-π interactions and hydrogen-bonding that contribute to the formation of a three-dimensional network in the crystal. These interactions are significant as they can affect the physical properties and stability of the compound .

Fluorescent ATRP Initiator and Crystallography

2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and its molecular structure was determined using single crystal X-ray diffraction, which showed that it belongs to the monoclinic system. This compound was also found to be an efficient fluorescent ATRP initiator, which is relevant for polymer chemistry and material science applications .

Solubility and Dissolution Properties

The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various binary solvent mixtures was studied across different temperatures using the polythermal method. The solubility was found to increase with temperature, and the dissolution properties were characterized using in situ focused beam reflectance measurement (FBRM). Models such as Apelblat and NRTL were used to correlate and predict the solubility data, which is crucial for understanding the compound's behavior in different solvent systems .

Synthesis of Bio-functional Hybrid Compound

The synthesis of (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was achieved in one step from 1,2-bis(3,4-dimethoxyphenyl) ethan-1-amine and (±)-flurbiprofen. The compound was characterized using NMR, UV, and mass spectral data, highlighting the importance of these techniques in confirming the structure of newly synthesized compounds .

科学的研究の応用

Neurokinin-1 Receptor Antagonism

Research on compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide shows potential applications in targeting the neurokinin-1 (NK1) receptor, which plays a role in emesis (vomiting) and depression. An orally active, water-soluble NK1 receptor antagonist demonstrated efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, suggesting a potential application of related compounds in treating these conditions (Harrison et al., 2001).

Anti-Inflammatory and Analgesic Activities

Celecoxib derivatives, which share functional groups with the compound , have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds showed promising results without causing significant tissue damage, indicating their potential to be developed into therapeutic agents for treating inflammation and pain (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activity

Synthesized compounds with structures similar to the compound of interest have demonstrated antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, which could contribute to the treatment of infectious diseases. For instance, synthesized ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives exhibited in vitro antimicrobial activity, highlighting the relevance of chemical modification in enhancing biological effects (Mabkhot et al., 2015).

特性

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2S/c1-12(23)16-8-7-15(25-16)10-11-22-17(24)9-4-13-2-5-14(6-3-13)18(19,20)21/h2-3,5-8H,4,9-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPYRRAPEYOHBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)CCC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2522253.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522255.png)

![N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B2522256.png)

![1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2522257.png)

![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)

![N-(2,4-difluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2522261.png)